molecular formula C46H91NO5 B11935914 undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

Cat. No.: B11935914
M. Wt: 738.2 g/mol
InChI Key: BINNKPJYHJJHNB-UHFFFAOYSA-N
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Description

Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate is a complex organic compound with the molecular formula C44H87NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate typically involves a multi-step process. One common method includes the esterification of heptadecanoic acid with amino alcohols under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester bond. The process may also involve the use of solvents such as ethanol or ether to dissolve the reactants and control the reaction environment .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions[][2].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines[2][2].

Scientific Research Applications

Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. The molecular targets and pathways involved include lipid rafts and membrane-associated proteins .

Comparison with Similar Compounds

Similar Compounds

  • **Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate
  • **Heptadecan-9-yl 8-[(2-methoxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate

Uniqueness

Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate is unique due to its specific combination of functional groups and long hydrocarbon chain. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and the ability to form stable emulsions. These characteristics differentiate it from similar compounds and make it particularly valuable in applications requiring high stability and compatibility with lipid membranes .

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C46H91NO5/c1-4-7-10-13-16-17-18-27-34-43-51-45(49)37-30-23-19-25-32-39-47(41-42-48)40-33-26-20-24-31-38-46(50)52-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h44,48H,4-43H2,1-3H3

InChI Key

BINNKPJYHJJHNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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